molecular formula C24H27N5O2 B560661 Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate CAS No. 1373423-53-0

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Cat. No.: B560661
CAS No.: 1373423-53-0
M. Wt: 417.5 g/mol
InChI Key: WBKCKEHGXNWYMO-UHFFFAOYSA-N
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Description

GSK-J4 is a potent inhibitor of histone demethylases, specifically targeting the Jumonji domain-containing protein D3 (JMJD3) and ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX). These enzymes are responsible for the demethylation of trimethylated lysine 27 on histone H3 (H3K27me3), a modification associated with gene silencing. By inhibiting these enzymes, GSK-J4 can upregulate H3K27me3 levels, leading to changes in gene expression that can impact various cellular processes .

Scientific Research Applications

GSK-J4 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

GSK-J4, also known as ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate, primarily targets the histone demethylase enzymes KDM6B (also known as JMJD3) and KDM6A (also known as UTX) . These enzymes are responsible for the demethylation of tri-methylated histone H3 lysine 27 (H3K27me3), a marker associated with gene silencing .

Mode of Action

GSK-J4 inhibits the activity of KDM6B/JMJD3 and KDM6A/UTX, leading to an increase in the global level of H3K27me3 . This results in the down-regulation of certain genes, including critical cancer-promoting HOX genes .

Biochemical Pathways

The inhibition of KDM6B/JMJD3 and KDM6A/UTX by GSK-J4 affects various biochemical pathways. It leads to the down-regulation of DNA replication and cell-cycle-related pathways . The compound also targets pathways related to cell apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, and stemness .

Pharmacokinetics

It is rapidly hydrolyzed by macrophage esterases to GSK-J1, the active form of the drug .

Result of Action

The action of GSK-J4 leads to significant molecular and cellular effects. It reduces the proliferation and colony-forming ability of cells . GSK-J4 treatment significantly induces cell apoptosis and cell-cycle arrest . It also displays a synergistic effect with cytosine arabinoside .

Action Environment

The action, efficacy, and stability of GSK-J4 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with other anticancer drugs . .

Biochemical Analysis

Biochemical Properties

GSK-J4 has been shown to interact with the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This histone mark is associated with gene silencing, and its upregulation can affect the expression of various genes involved in cell proliferation, apoptosis, and other cellular processes .

Cellular Effects

GSK-J4 has been found to have significant effects on various types of cells. For instance, it has been shown to reduce cell viability and arrest cell cycle progression in acute myeloid leukemia (AML) cells . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis . Furthermore, GSK-J4 has been shown to upregulate the expression of genes involved in glutamine/glutamate transport and metabolism .

Molecular Mechanism

The molecular mechanism of GSK-J4 involves its binding to the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This results in the downregulation of cell-cycle progression genes and the upregulation of genes involved in glutamine/glutamate transport and metabolism . It also inhibits the PKC-a/p-Bcl2 pathway, promoting cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, GSK-J4 has been shown to have significant effects over time. For instance, it has been found to reduce cell viability and arrest cell cycle progression in AML cells over time . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis over time .

Dosage Effects in Animal Models

In animal models, the effects of GSK-J4 have been found to vary with different dosages. For instance, it has been shown to attenuate disease progression in a human AML xenograft mouse model

Metabolic Pathways

GSK-J4 has been shown to affect various metabolic pathways. For instance, it upregulates the expression of genes involved in glutamine/glutamate transport and metabolism . This can affect metabolic flux and metabolite levels, potentially influencing various cellular processes.

Preparation Methods

GSK-J4 is synthesized through a multi-step chemical process. The synthetic route typically involves the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. The process includes steps such as condensation reactions, cyclization, and purification. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

GSK-J4 undergoes various chemical reactions, including:

    Oxidation: GSK-J4 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: GSK-J4 can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .

Comparison with Similar Compounds

GSK-J4 is unique in its ability to selectively inhibit JMJD3 and UTX, making it a valuable tool for studying the role of these enzymes in epigenetic regulation. Similar compounds include:

Properties

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKCKEHGXNWYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025774
Record name Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373423-53-0
Record name Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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